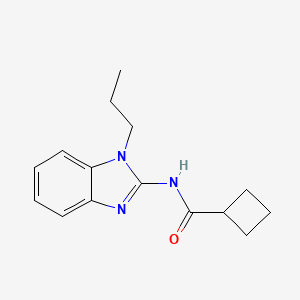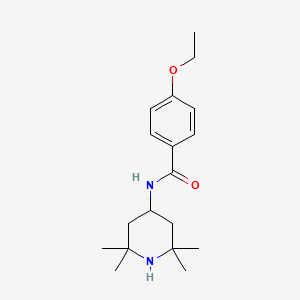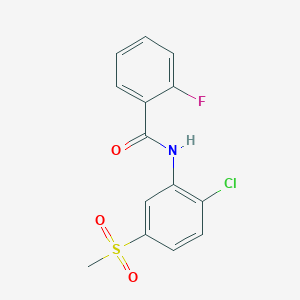
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, which is a key enzyme involved in the apoptotic pathway. N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream apoptotic targets and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to inhibit tumor growth in animal models, further supporting its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
For N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide research include the development of more efficient synthesis methods to increase yield and purity. In addition, further studies are needed to investigate the efficacy of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide in combination with other cancer therapies. Furthermore, the potential use of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide in other diseases, such as neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 2-(4-bromophenyl)propionyl chloride with benzimidazole, followed by the reaction of the resulting compound with cyclobutanecarboxylic acid. The final product is obtained through a purification process using chromatography.
Applications De Recherche Scientifique
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cells, including pancreatic, breast, and colon cancer cells. In addition, N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propriétés
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-10-18-13-9-4-3-8-12(13)16-15(18)17-14(19)11-6-5-7-11/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVQAASJIPWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylbenzimidazol-2-yl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)


![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)